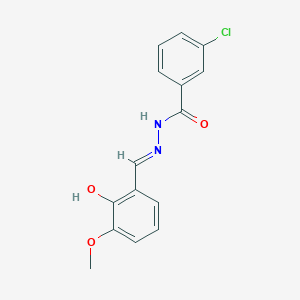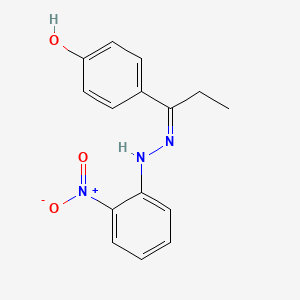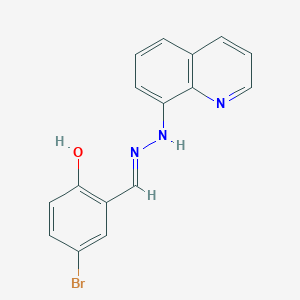
5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone
Overview
Description
5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone, also known as BHQ, is a chemical compound that has been widely studied for its potential applications in scientific research. BHQ is a hydrazone derivative that has shown promising results in various studies related to its biological and chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone is not fully understood. However, it is believed that 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone exerts its biological effects by interacting with metal ions and proteins in the body. 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects
5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has also been shown to have antiviral properties against viruses such as herpes simplex virus and human immunodeficiency virus. 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has been shown to induce cell death in cancer cells and inhibit their growth.
Advantages and Limitations for Lab Experiments
5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone is also soluble in organic solvents, which makes it easy to use in various experiments. However, one limitation of 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone. One potential area of research is the development of 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the study of 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone's mechanism of action and its interactions with metal ions and proteins in the body. Additionally, the development of 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone derivatives with improved biological activity and selectivity is an area of future research.
Scientific Research Applications
5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has been widely studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. 5-bromo-2-hydroxybenzaldehyde 8-quinolinylhydrazone has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron.
properties
IUPAC Name |
4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-13-6-7-15(21)12(9-13)10-19-20-14-5-1-3-11-4-2-8-18-16(11)14/h1-10,20-21H/b19-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODBRDORVMQDHR-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=C(C=CC(=C3)Br)O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=C(C=CC(=C3)Br)O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-methyl-1H-indol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3722988.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3723000.png)
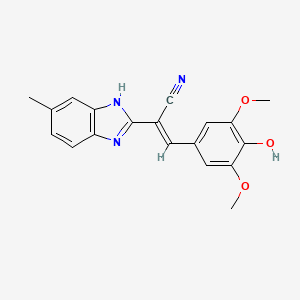
![2,4-dihydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3723014.png)

![3-nitrobenzaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723025.png)
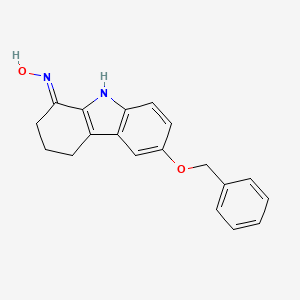
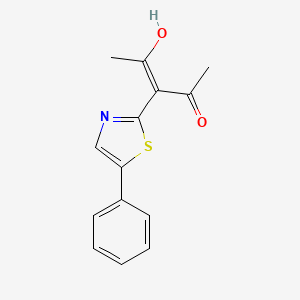
![5-(diethylamino)-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3723065.png)

![2-[(1H-indol-3-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3723076.png)
